molecular formula C20H22N6O4 B14000753 Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate CAS No. 30768-52-6

Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate

Cat. No.: B14000753
CAS No.: 30768-52-6
M. Wt: 410.4 g/mol
InChI Key: KNHCWKSVPFGWJG-UHFFFAOYSA-N
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Description

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester is a complex organic compound with a unique structure that combines benzoic acid and pyrido[2,3-b]pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include ethyl chloroformate, amino acids, and various catalysts to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

    Pyrido[2,3-b]pyrazine derivatives: Compounds with the same pyrido[2,3-b]pyrazine core but different functional groups.

Uniqueness

Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

30768-52-6

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 4-[[8-amino-6-(ethoxycarbonylamino)pyrido[2,3-b]pyrazin-2-yl]methyl-methylamino]benzoate

InChI

InChI=1S/C20H22N6O4/c1-4-30-20(28)25-16-9-15(21)17-18(24-16)22-10-13(23-17)11-26(2)14-7-5-12(6-8-14)19(27)29-3/h5-10H,4,11H2,1-3H3,(H3,21,22,24,25,28)

InChI Key

KNHCWKSVPFGWJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2C(=C1)N)CN(C)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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